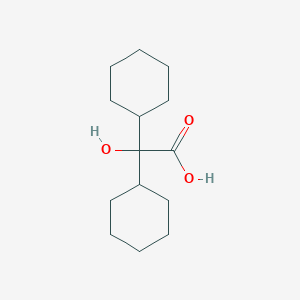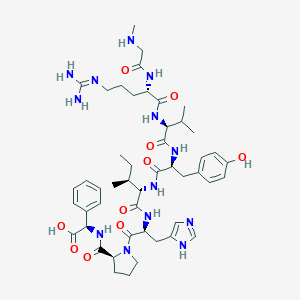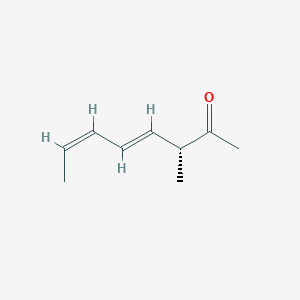
(3R,4E,6Z)-3-methylocta-4,6-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4E,6Z)-3-methylocta-4,6-dien-2-one, also known as (R)-Carvone, is a naturally occurring organic compound found in essential oils of various plants. It is a chiral molecule with two enantiomers, (R)-Carvone and (S)-Carvone, which have different odors and flavors. (R)-Carvone has a minty aroma and is commonly used in the food and fragrance industries. In recent years, (R)-Carvone has gained attention in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of (R)-Carvone is not fully understood. However, studies have suggested that it may exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain perception by activating opioid receptors.
Efectos Bioquímicos Y Fisiológicos
(R)-Carvone has been shown to have various biochemical and physiological effects in animal and cell studies. It has been found to reduce inflammation, pain, and oxidative stress in animal models of inflammatory diseases. It has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, (R)-Carvone has been found to have a calming effect on the central nervous system, which may be beneficial for anxiety and stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (R)-Carvone is that it is a natural compound, which may have fewer side effects compared to synthetic drugs. It is also relatively easy to synthesize and purify. However, one limitation is that it may be difficult to obtain large quantities of (R)-Carvone from natural sources, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on (R)-Carvone. One area of interest is its potential use as a natural pesticide and insect repellent. Another area is its potential use as a food preservative and flavor enhancer. In addition, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various fields.
Métodos De Síntesis
(R)-Carvone can be synthesized from limonene, a terpene found in citrus oils. The synthesis involves the oxidation of limonene to carvone using various oxidizing agents such as chromic acid, potassium permanganate, or sodium hypochlorite. The resulting mixture contains both (R)-Carvone and (S)-Carvone, which can be separated using chiral chromatography.
Aplicaciones Científicas De Investigación
(R)-Carvone has been studied for its potential therapeutic applications in various fields. In the pharmaceutical industry, it has been investigated as an anti-inflammatory, analgesic, and antimicrobial agent. In the agricultural industry, it has been tested as a natural pesticide and insect repellent. In addition, (R)-Carvone has been studied for its potential use in food preservation and flavor enhancement.
Propiedades
Número CAS |
116454-33-2 |
|---|---|
Nombre del producto |
(3R,4E,6Z)-3-methylocta-4,6-dien-2-one |
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
(3R,4E,6Z)-3-methylocta-4,6-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-4-5-6-7-8(2)9(3)10/h4-8H,1-3H3/b5-4-,7-6+/t8-/m1/s1 |
Clave InChI |
PNFIYBQOUPIIHJ-SOIHFEEHSA-N |
SMILES isomérico |
C/C=C\C=C\[C@@H](C)C(=O)C |
SMILES |
CC=CC=CC(C)C(=O)C |
SMILES canónico |
CC=CC=CC(C)C(=O)C |
Sinónimos |
4,6-Octadien-2-one, 3-methyl-, [R-(E,Z)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



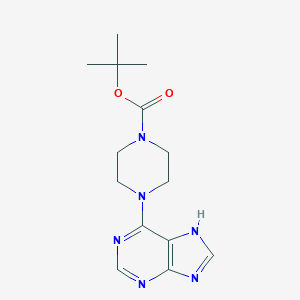
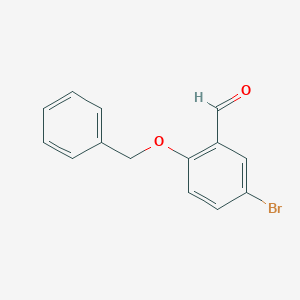
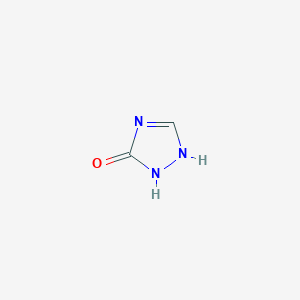
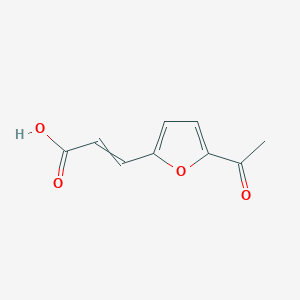
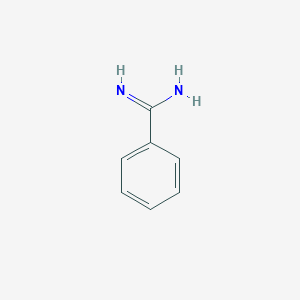
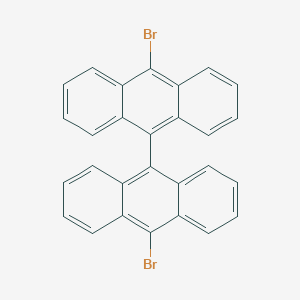
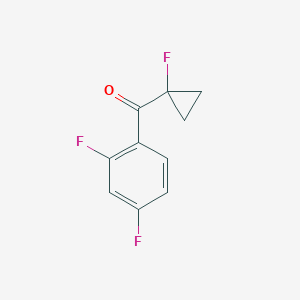
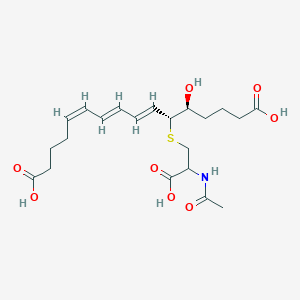
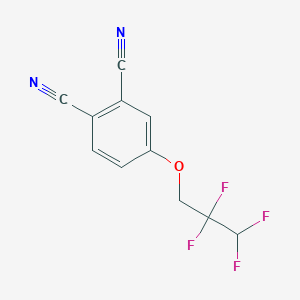
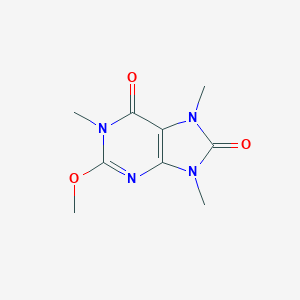
![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)
